molecular formula C24H20N4O2 B2662617 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1358815-12-9

4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B2662617
CAS No.: 1358815-12-9
M. Wt: 396.45
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Description

4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its wide range of applications in scientific research and industry.

Comparison with Similar Compounds

Biological Activity

4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1358815-12-9

Synthesis

The synthesis of this compound involves cyclization reactions of appropriate precursors. The general synthetic route includes:

  • Reaction of benzylamine with isothiocyanatobenzene.
  • Cyclization with hydrazine derivatives to form the triazole ring.
  • Subsequent functionalization to introduce the benzyl groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives similar to this compound. These compounds were tested against various bacterial strains using the agar well diffusion method. The findings include:

CompoundInhibition Zone (mm)MIC (mg/mL)Activity
Compound 131180Broad-spectrum
Compound 1510-1275-77Moderate against Staphylococcus aureus and E. coli

The results indicate that certain derivatives exhibit significant antibacterial activity comparable to standard antibiotics like ampicillin .

Antihistaminic Activity

A related class of compounds has been investigated for their H1-antihistaminic effects. In vivo studies on guinea pigs demonstrated that these compounds could effectively protect against histamine-induced bronchospasm. Notably:

  • Most Active Compound : 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed a protection rate of 76%, surpassing the standard chlorpheniramine maleate (71%) with significantly lower sedation effects (7% vs. 30%) .

Case Studies

A study highlighted the synthesis and evaluation of a series of quinazoline derivatives that included the target compound. These derivatives were assessed for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, crucial targets in bacterial DNA replication and repair . The findings suggested that modifications in the quinazoline structure could enhance antimicrobial potency.

Properties

IUPAC Name

4-benzyl-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-17-9-5-6-12-19(17)16-27-24(30)28-21-14-8-7-13-20(21)22(29)26(23(28)25-27)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPJEUSZSIIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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